Panthenyl ethyl ether is a synthetic derivative of panthenol (provitamin B5). Its activity is dependent on its stereochemistry, with the (2R) configuration being the relevant enantiomer [1] [2] [3].
The table below summarizes its core chemical identifiers and properties:
| Property | Description |
|---|---|
| IUPAC Name | (2R)-N-(3-ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide [2] [3] |
| CAS Registry Number | 667-83-4 [1] [2] [3] |
| Molecular Formula | C₁₁H₂₃NO₄ [1] [2] [3] |
| Molecular Weight | 233.30 g/mol [1] [2] [3] |
| InChI Key | MRAMPOPITCOOIN-VIFPVBQESA-N [2] [3] |
| Physical Form | Colorless to pale yellow, viscous clear liquid [1] [2] |
| Density | 1.073 g/mL at 20°C [1] |
| Solubility | Soluble in water, alcohols, propylene glycol, glycerin; miscible with cosmetic oils; insoluble in paraffin and mineral oils [2] |
| Stability | Stable at pH 4-7.5; hydrolyzes under strong acidic or alkaline conditions [2] |
The synthesis of this compound can be approached through traditional chemical and modern biocatalytic methods. The following diagram illustrates the core synthesis pathways and key optimization parameters.
Synthesis pathways for this compound show chemical and enzymatic routes with key parameters [2].
The primary methods for producing this compound face distinct challenges and optimization strategies, particularly at an industrial scale [2].
| Method | Mechanism & Selectivity | Key Optimization Parameters | Industrial Challenges |
|---|---|---|---|
| Williamson Ether Synthesis [2] | SN2 mechanism; inversion of configuration at electrophilic carbon [2]. | Temperature (50-100°C); polar aprotic solvents (e.g., DMF); microwave enhancement reduces time [2]. | Heat management in exothermic reactions; catalyst recovery; purification from byproducts [2]. |
| Biocatalytic Synthesis [2] | Lipase-catalyzed (e.g., Novozym 435); high enantioselectivity for (R)-configuration [2]. | Temperature (~65°C); pH (7.0-7.5); low water activity; solvent-free systems using ionic liquids [2]. | High initial enzyme cost; catalyst reusability (up to 7 cycles); maintaining enzyme stability [2]. |
While not directly related to stereochemistry, the commercial context may be of interest for R&D and drug development planning.
The search results provided a solid foundation but lacked the depth of experimental detail you requested. To proceed:
Panthenyl Ethyl Ether is experiencing steady market growth, primarily driven by the cosmetics and personal care industry. The table below summarizes the quantitative data from recent market reports:
| Report Aspect | Findings |
|---|---|
| Market Size (2024) | USD 150 Million - USD 300 Million [1] [2] [3] |
| Projected Market Size (2033) | USD 250 Million - USD 500 Million [1] [2] [3] |
| Forecast Period CAGR | 6% - 7.2% [1] [2] [3] |
Key factors influencing this growth include:
The recognized functions of this compound in cosmetics are well-documented, and a key patent marks an important milestone in its application history.
Officially Recognized Cosmetic Functions (based on INCI): [4]
Key Historical Development - Hair Growth Patent A significant early application of this compound was documented in a 2010 US Patent Application (US 20100249043) assigned to La Canada Ventures [5].
This historical development can be visualized in the context of its primary application area:
Panthenyl ethyl ether is metabolized in the skin through a sequential process to become an active component of central metabolism, as shown in the diagram below:
This metabolic conversion is the basis for its biological functions in cosmetic formulations [1] [2]:
For research and development purposes, key data is summarized in the tables below.
Table 1: Physicochemical Profile of this compound
| Property | Description / Value |
|---|---|
| IUPAC Name | (2R)-N-(3-ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide [1] |
| Molecular Formula | C₁₁H₂₃NO₄ [1] |
| Molecular Weight | 233.3 g/mol [1] |
| CAS Number | 667-83-4 [1] [2] [3] |
| Solubility | Soluble in water, alcohol, propylene glycol, glycerin; miscible with various cosmetic oils; insoluble in paraffin and mineral oils [1] [2]. |
| Stability | Stable to oxygen and light; stable in neutral to slightly acidic conditions (pH 4-7.5); susceptible to hydrolytic cleavage in strong acids or alkalis [1] [2]. |
Table 2: Market and Application Overview
| Aspect | Details |
|---|---|
| Primary Functions | Antistatic agent and hair conditioning agent in formulations [2] [3]. |
| Recommended Concentration | 0.5% to 5% in cosmetic formulations [1] [2]. |
| Market Scope (2024) | Estimated at USD 150 - 300 Million [4] [5]. |
| Projected Market (2033) | Expected to reach USD 250 - 500 Million [4] [5]. |
Current technical data confirms that Panthenyl ethyl ether can undergo hydrolysis and is metabolized into pantothenic acid in the body. The information below summarizes the key characteristics and the proposed metabolic pathway.
Stability and Hydrolysis Conditions: this compound is noted for its stability in neutral to slightly acidic conditions (pH 4-7.5). However, its stability decreases in both strongly acidic and alkaline aqueous solutions, where it undergoes hydrolytic cleavage [1]. Excessive heat above 70-75°C may also cause racemization, which could affect its biological activity [1].
Proposed Metabolic Pathway: The following diagram illustrates the established biological pathway through which this compound is converted into the active form of vitamin B5 in the skin. This process involves hydrolysis as an initial step [1] [2].
Proposed metabolic pathway of this compound to Coenzyme A.
The table below consolidates the key factors influencing the hydrolysis and stability of this compound, which are critical for formulation design [1].
| Factor | Impact on Stability/Hydrolysis |
|---|---|
| pH Level | Stable in neutral/slightly acidic pH (4-7.5). Less stable in strongly acidic and alkaline solutions due to hydrolytic cleavage. |
| Temperature | Stable at routine processing temperatures. Exposure to heat exceeding 70-75°C may cause racemization. |
| Solubility | Easily soluble in water, alcohol, propylene glycol, and glycerin. Good miscibility with various cosmetic oils. |
The search results did not yield detailed experimental data on hydrolysis kinetics, specific reaction conditions, or analytical methods for quantifying the reaction. To build a comprehensive technical guide, you may need to consult more specialized sources.
While synthetic details are unavailable, here is what is known about this compound:
The principles of solvent-free synthesis can be applied from research on other molecules. The table below summarizes optimized parameters for the solvent-free synthesis of two flavor esters, which share the ester functional group with this compound.
Table: Optimized Conditions for Solvent-Free Synthesis of Flavor Esters [3]
| Reaction Parameter | Nonyl Caprylate | Ethyl Valerate |
|---|---|---|
| Catalyst | Immobilized Lipase | Immobilized Lipase |
| Catalyst Loading | 25% (w/w of total substrate) | 15% (w/w of total substrate) |
| Reaction Temperature | 40 °C | 40 °C |
| Reaction Time | 5 hours | 45 minutes |
| Agitation Speed | 200 rpm | 200 rpm |
| Reported Conversion | > 90% | > 80% |
Furthermore, a 2022 study on the solvent-free synthesis of curcuminoids highlights the broader relevance of this approach. The research developed a green, optimized protocol that proceeds smoothly under solvent-free conditions, yielding moderate to excellent product yields with minimal workup. This study emphasizes the importance of understanding the reaction mechanism, which was investigated using synthetic, spectroscopic, and computational methods [4].
Given the lack of direct synthetic data, I suggest the following path to proceed with your research:
The following workflow diagram generalizes the key stages involved in developing a solvent-free synthetic process, based on the methodologies found in the search results.
Chemical Profile and Mechanism of Action this compound, or Ethyl Panthenol, is a synthetic derivative of panthenol (provitamin B5). Its key differentiating feature is an ethyl group, which enhances penetration into the hair shaft and skin layers compared to panthenol [1] [2]. Once absorbed, it is metabolized into pantothenic acid, an essential component of Coenzyme A, playing a central role in cellular metabolism and repair [1].
For researchers, its primary functions in formulations are as an antistatic agent and hair conditioning agent [2]. It operates by forming a thin, invisible film on hair, neutralizing electrical charges that cause frizz and flyaways, while also providing long-lasting moisturization by increasing the water content within the hair shaft [2].
Key Formulation Parameters The table below summarizes critical quantitative data and stability parameters for formulating with this compound.
| Parameter | Specification / Guideline | Reference / Rationale |
|---|---|---|
| Recommended Use Concentration | 0.5% to 5.0% | Effective range for cosmetic applications [1] |
| Optimal pH Range | 5.0 - 7.5 | Maximum stability in this range [1] |
| Temperature Sensitivity | Avoid excessive heat > 70-75°C | May cause racemization [1] |
| Solubility | Soluble in water, alcohol, propylene glycol, glycerin; miscible with corn, sunflower, peanut, and castor oils; insoluble in paraffin oil, dimethicone, cyclomethicone, fats, and mineral oil. | Guides vehicle selection for various formulation types [1] |
| Comedogenic Rating | 0-1 (Non-comedogenic to very low) | Suitable for acne-prone skin [3] [2] |
| Skin Sensitization Potential | Generally low; potential for mild, rare side effects (redness, itching, rash) | Patch testing recommended for final formulations [3] [2] |
Compatibility and Synergistic Effects this compound is compatible with a wide range of common cosmetic ingredients. It exhibits a synergistic effect when combined with Panthenol and Phytantriol, potentially enhancing moisturization and conditioning performance [1]. Its low viscosity and lack of stickiness, even at higher concentrations, make it easy to incorporate into various formulations without requiring pre-heating [1].
Protocol 1: Formulating a Basic Sensitive Skin Hair Conditioner This protocol outlines the steps to create a conditioner prototype leveraging the conditioning and antistatic properties of this compound.
The following workflow diagram summarizes the key stages of this formulation process.
Protocol 2: Safety and Efficacy Assessment A robust testing protocol is essential to validate product safety and performance, especially for sensitive skin claims.
The diagram below illustrates the logical flow of the safety and efficacy assessment protocol.
This compound is a technically advantageous ingredient for developing cosmetic products for sensitive skin. Its favorable safety profile, non-comedogenic nature, and synergistic effects make it a reliable choice for formulators. Adherence to the specified pH and temperature ranges during production is critical to maintaining its stability and efficacy. The provided protocols offer a foundational framework for incorporating this ingredient into advanced, consumer-acceptable personal care products.
Panthenyl ethyl ether is a synthetic derivative of panthenol (provitamin B5). In cosmetic and pharmaceutical formulations, it is widely used for its hair conditioning and antistatic properties [1]. Its key technical advantages include enhanced penetration into the hair shaft, long-lasting moisturization, and stability across a pH range of 4 to 7.5 [2].
Recent ex vivo research indicates that this compound, particularly when combined with tocopherol acetate (vitamin E) and pyridoxine (vitamin B6), can significantly promote hair growth. This combination, referred to as PPT, has been shown to promote hair shaft elongation by activating the Placental Growth Factor (PlGF)/VEGFR-1 signaling pathway [3]. The proposed mechanism involves PPT upregulating PlGF in dermal papilla cells, which in turn activates VEGFR-1 signaling. This activation leads to increased proliferation of hair matrix cells, the primary drivers of hair shaft production and elongation [3].
The following table summarizes key quantitative findings from the seminal study on the PPT combination:
Table 1: Quantitative Efficacy Data of this compound Combination (PPT) on Hair Follicle Parameters [3]
| Parameter | Experimental Model | Result with PPT Treatment | Control | Notes |
|---|---|---|---|---|
| Hair Shaft Elongation | Mouse vibrissa hair follicle organ culture | Significantly promoted [3] | Baseline | Effect was diminished by PlGF-neutralizing antibodies and VEGFR-1 inhibitor |
| Hair Matrix Cell Proliferation | Mouse vibrissa hair follicle organ culture | 1.9-fold increase (Ki67-positive cells) [3] | 1x | - |
| Plgf Upregulation | Mouse dermal papillae | 1.6-fold increase [3] | 1x | Measured in dermal papilla cells |
| PlGF Secretion | Cultured human dermal papilla cells | Increased [3] | Baseline | Confirmed clinical relevance of mechanism |
This protocol is adapted from the study that established the efficacy of the PPT combination [3].
Objective: To evaluate the effect of test compounds (e.g., PPT combination) on hair shaft elongation ex vivo.
Materials:
Workflow:
Objective: To investigate the molecular mechanism of this compound in human dermal papilla (hDP) cells.
Materials:
Workflow:
The diagram below illustrates the mechanistic pathway by which the PPT combination promotes hair growth.
Figure 1: PPT activates the PlGF/VEGFR-1 pathway in dermal papilla cells to promote hair matrix cell proliferation and hair shaft elongation. Key experimental interventions that block this pathway are also shown.
For R&D formulation work, consider these practical aspects:
Current evidence indicates that this compound, particularly in a synergistic combination, is a promising candidate for improving hair density by directly stimulating the anagen phase of the hair cycle through the PlGF/VEGFR-1 pathway.
Future research should focus on:
The synthesis primarily relies on the Williamson Ether Synthesis, with recent advances in biocatalytic routes offering high selectivity [1].
Table 1: Performance Comparison of Synthesis Methods
| Method | Key Feature | Typical Yield Range | Key Challenge |
|---|---|---|---|
| Traditional Williamson [1] | Nucleophilic substitution (SN2) of panthenol-derived alkoxide with ethyl halide. | ~50% - 95% [1] | Competing elimination reactions; requires careful control of parameters. [1] |
| Microwave-Assisted Williamson [1] | Accelerated reaction using microwave irradiation. | 75% - 90% [1] | Specialized equipment required; process scaling can be complex. [1] |
| Biocatalytic Route [1] | Lipase-catalyzed enantioselective synthesis of precursors. | Up to 90% conversion with ~100% selectivity for monoesters [1] | High enzyme loading required; sensitive to water activity. [1] |
Table 2: Optimization Parameters for Williamson Synthesis
| Parameter | Traditional Optimal Range | Microwave-Assisted Protocol [1] | Impact on Yield |
|---|---|---|---|
| Temperature | 50°C - 100°C [1] | 123°C [1] | Higher temperatures increase rate but risk decomposition. |
| Reaction Time | 60 - 70 minutes [1] | ~3 minutes [1] | Microwave irradiation drastically reduces time. |
| Solvent | Polar aprotic (e.g., DMF, Acetonitrile) [1] | Reduced volume [1] | Aprotic solvents favor SN2 mechanism; microwave reduces solvent need. |
| Alkyl Halide | Primary (e.g., Ethyl Bromide) [1] | Primary (e.g., Ethyl Bromide) [1] | Primary halides prevent E2 elimination; tosylates/mesylates are alternatives. [1] |
Here are solutions to common problems encountered during synthesis.
Low Yield in Williamson Synthesis
Low Yield in Biocatalytic Synthesis
Product Purity and Isolation Issues
Scale-Up Challenges
The following diagrams outline the core optimization workflow and the alternative biocatalytic pathway.
Workflow for Optimizing Williamson Ether Synthesis
Workflow for Biocatalytic Synthesis of Precursors
Understanding its baseline properties is the first step in troubleshooting formulation issues. The table below summarizes key characteristics.
| Property | Description |
|---|---|
| Chemical Name | (2R)-N-(3-ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide [1] |
| CAS No. | 667-83-4 [1] [2] [3] |
| Molecular Weight | 233.3 g/mol [1] |
| Physical Form | Clear, colorless to light yellow viscous liquid [1] [2] |
| Inherent Viscosity | Described as having "low viscosity" and being "non-sticky," even at high concentrations [2] |
| Stability | Stable at pH 4-7.5; hydrolyzes in strong acidic or alkaline conditions [1] [2] |
| Thermal Limit | Stable up to ~70-75°C; higher temperatures may cause racemization [2] |
| Solubility | Miscibility |
|---|---|
| Water | Easily soluble [1] [2] |
| Alcohols | Easily soluble [1] [2] |
| Propylene Glycol, Glycerin | Easily soluble [1] [2] |
| Corn, Sunflower, Castor Oil | Readily miscible [2] |
| Di-/Cyclomethicone, Mineral Oil | Insoluble [1] [2] |
The following workflow outlines a logical approach to diagnosing and resolving viscosity-related issues with Panthenyl ethyl ether.
Q1: The material is too viscous for easy pipetting or pouring. What is the recommended handling method?
Q2: Are there any chemical compatibilities I should be aware of when formulating? Yes, the stability of this compound is highly dependent on pH and the presence of catalysts.
Q3: My formulation is experiencing unexpected thickening. What could be the cause?
This protocol will help you systematically identify the optimal solvent system for your specific application needs.
Objective: To identify the most effective solvent or solvent blend for achieving target handling viscosity for this compound.
Materials:
Method:
Given this clear distinction, the technical guides and FAQs for your support center should focus on the established field of enzyme immobilization. The information below is structured to help you build that resource.
The following table summarizes the core methods used for enzyme immobilization, which are crucial for troubleshooting.
| Method | Mechanism | Key Advantages | Key Challenges / Considerations |
|---|---|---|---|
| Covalent Binding [3] [5] | Forms strong covalent bonds between enzyme and support. | High stability; prevents enzyme leakage; suitable for continuous processes. | Risk of activity loss if active site is involved; requires specific functional groups on support. |
| Adsorption [3] [5] | Relies on weak forces (Van der Waals, ionic, hydrophobic). | Simple, cheap, retains high enzyme activity. | Enzyme can leach under changes in pH, temperature, or ionic strength. |
| Entrapment/Encapsulation [3] [5] | Enzymes physically confined within a porous polymer or gel matrix. | Protects enzyme from harsh environments; high loading capacity. | Mass transfer limitations for substrate and product; potential for enzyme leakage. |
| Cross-Linking (CLEAs) [6] [7] | Enzyme molecules are cross-linked to form large aggregates, often without a solid support. | High enzyme stability and activity; no expensive carrier needed. | Can be difficult to handle; may have diffusion issues; optimization of cross-linker is critical. |
| Affinity Immobilization [3] | Uses highly specific, bio-recognition interactions (e.g., His-tag and metal ions). | Controlled, uniform orientation; can preserve high activity. | Requires genetically modified enzymes; more expensive reagents. |
Here are answers to frequently asked questions that researchers might encounter.
Q1: My immobilized enzyme shows a significant loss of activity after immobilization. What could be the cause?
Q2: My enzyme is leaching from the support during the reaction. How can I prevent this?
Q3: The stability of my immobilized enzyme is poor; it loses activity quickly upon storage or reuse.
The following workflow details a specific and effective protocol for immobilizing an enzyme onto chitosan-coated magnetic nanoparticles, a common and reusable support [4].
Title: Covalent Immobilization on Magnetic Nanoparticles
Materials:
Procedure:
Key Calculations for the Protocol:
Yield (%) = [(Total enzyme activity added - Unbound enzyme activity in supernatant) / Total enzyme activity added] × 100Activity Recovery (%) = [Activity of the immobilized enzyme / Total activity of the free enzyme used] × 100
The table below summarizes the key quantitative data for the pH stability of Panthenyl Ethyl Ether. This information is crucial for formulating products and designing stability-testing protocols [1].
| Parameter | Optimal / Stable Range | Suboptimal / Unstable Range |
|---|---|---|
| pH Level | 4.0 - 7.5 (Stable) [1] | Acidic (pH < ~4) & Alkaline (pH > ~7.5) solutions [1] |
| Temperature | Below 70°-75°C [1] | Above 70°-75°C (may cause racemization) [1] |
| Stability in Aqueous Solutions | Reasonably stable to usual sterilization times within pH 4-7.5 [1] | Less stable; subject to hydrolytic cleavage outside optimal pH [1] |
Issue: Unexpected Loss of Product Potency or Changes in Viscosity/Color
1. Check the pH of Your Formulation:
2. Review Your Heating and Sterilization Process:
3. Evaluate Ingredient Compatibility:
Q1: What is the exact chemical mechanism behind the pH-dependent degradation of this compound? A1: While the primary source notes that the compound undergoes "hydrolytic cleavage" in acidic and alkaline conditions [1], detailed mechanistic studies were not found in the search results. It is recommended to consult specialized chemical databases or primary literature for reaction pathways.
Q2: Are there analytical methods (e.g., HPLC) recommended for quantifying this compound and its degradation products in a stability test? A2: The search results do not specify analytical methods for stability testing. For rigorous scientific research, you would need to develop and validate a stability-indicating method, such as Reverse-Phase HPLC with a UV detector. The CAS Number 667-83-4 and EINECS 211-569-1 can be used to search for published methods [1].
Q3: Besides pH and temperature, what other stress conditions should be included in a forced degradation study? A3: A comprehensive forced degradation study should include:
The diagram below outlines a logical workflow for designing experiments to optimize the stability of this compound in a formulation.
This compound (Ethyl Panthenol) is a derivative of vitamin B5 (Panthenol). Its key technical advantage is enhanced stability and penetration compared to Panthenol, making it suitable for formulations requiring a neutral to slightly acidic pH [1].
Core Functions & Properties
| Property | Description |
|---|---|
| INCI Functions | Antistatic, Hair Conditioning [2] [3] |
| Key Mechanism | Metabolized in the skin to Pantothenic Acid (Vitamin B5), a vital component of Coenzyme A [1] |
| Recommended Use Concentration | 0.5% to 5.0% [1] |
| Physical Form | Clear, colorless to light yellow, viscous liquid [1] |
| Solubility | Soluble in water, alcohol, propylene glycol, glycerin; miscible with various cosmetic oils (e.g., corn, sunflower, castor oil); insoluble in paraffin oil, dimethicone, cyclomethicone, and mineral oil [1] |
Successful formulation requires careful consideration of this compound's stability and solubility profile. The following table summarizes its compatibility with other ingredients:
| Factor | Compatibility & Guidelines |
|---|---|
| pH Stability | Most stable in neutral to slightly acidic conditions (pH 4 - 7.5). Less stable in strongly acidic or alkaline aqueous solutions due to hydrolytic cleavage [1]. |
| Thermal Stability | Avoid excessive heat above 70°C - 75°C, as this may cause racemization. It is reasonably stable to usual sterilization times within its stable pH range [1]. |
| Compatible Ingredients | Water, Alcohols, Glycols: Readily soluble [1]. Panthenol & Phytantriol: Exhibits a synergistic effect, enhancing overall product performance [1]. Various Plant Oils: Miscible with corn, sunflower, peanut, and castor oils [1]. | | Incompatible Ingredients | Silicones & Mineral Oils: Insoluble in dimethicone, cyclomethicone, and mineral oil [1]. Strong Acids/Bases: Avoid formulations that push the pH outside the stable range for prolonged periods. |
The following workflow integrates these compatibility factors into a practical formulation development process:
This protocol provides a methodology to empirically verify the compatibility and stability of this compound (PEE) in a new formulation matrix.
1. Objective To evaluate the chemical stability and physical compatibility of PEE when incorporated into a prototype formulation under accelerated storage conditions.
2. Materials
3. Methodology
4. Data Interpretation A formulation is considered compatible and stable if it retains >90% of the initial PEE concentration and shows no significant physical changes after 4 weeks at 40°C.
What is the primary difference between Panthenol and this compound? While both are provitamins of B5, this compound has an ethyl group attached. This modification enhances its penetration into the hair shaft and skin, increases its moisturizing effect, and improves its stability against oxygen and light compared to standard Panthenol [1].
Can this compound be used in formulations for sensitive or acne-prone skin? Yes. This compound is generally considered safe for topical use and is rated as non-comedogenic (0 on a scale of 0 to 5), meaning it is not expected to clog pores. However, as with any new ingredient, a patch test is recommended before widespread use [5].
Is this compound stable in aqueous formulations? It is stable in neutral to slightly acidic aqueous solutions (pH 4-7.5). However, it undergoes hydrolytic cleavage in strongly acidic or alkaline conditions. Its stability is acceptable for standard sterilization processes within its stable pH range [1].
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Formulation Cloudiness | PEE is insoluble in certain solvents (e.g., silicones, mineral oils). | Re-evaluate the vehicle. Switch to a water, alcohol, glycol, or compatible plant oil base [1]. |
| Precipitation Over Time | pH of the final formulation is outside the stable range (4-7.5). | Check and adjust the final pH to fall within the stable range. |
| Loss of Efficacy | Degradation due to exposure to high temperatures during processing (>75°C). | Ensure the processing temperature remains below 70°C during incorporation and mixing [1]. |
| Difficulty in Incorporation | High viscosity of the base or incorrect mixing order. | Pre-dissolve PEE in a portion of the water or solvent phase before adding it to the main batch. |
Integrating the following principles into your experimental planning and process development can significantly reduce waste. The table below summarizes the main strategic areas.
| Strategy | Core Principle | Key Benefit |
|---|---|---|
| Adoption of Green Solvents | Replace traditional, hazardous solvents (e.g., chloroform, dichloromethane) with safer, biodegradable alternatives. [1] | Reduces environmental toxicity, improves workplace safety, and simplifies waste disposal. |
| Advanced Synthetic Techniques | Implement continuous flow synthesis and other innovative methods to improve atom economy and reaction control. [1] | Enhances reaction efficiency, reduces unused starting materials, and minimizes by-product generation. [1] |
| Digital & AI-Driven Optimization | Use generative AI and machine learning to predict optimal reaction conditions and design greener molecules. [1] | Cuts down on experimental trials, saves time and resources, and leads to more sustainable processes. [1] |
Here are detailed protocols for implementing the strategies mentioned above.
This protocol provides a systematic approach to identifying and validating greener solvent alternatives for your Panthenyl Ethyl Ether processes.
Step 1: Process Evaluation
Step 2: Solvent Selection
Step 3: Laboratory-Scale Validation
Step 4: Implementation and Lifecycle Assessment
The following workflow outlines the key stages of this methodology:
This methodology addresses waste at the molecular level, which is crucial for chiral molecules like this compound.
Principle: Many drug molecules are chiral, meaning they can exist as two non-superimposable mirror images (enantiomers). Often, only one enantiomer has the desired therapeutic effect, while the other may be inactive or cause side effects. Traditional synthesis often produces a 50/50 mixture, leading to 50% waste. [3]
Advanced Protocol: Stereoretentive Enantioconvergent Reactions
Q1: Our primary goal is cost reduction. How do waste minimization strategies contribute to this?
Q2: We are experiencing low yields in a critical reaction step. How can we optimize it without completely redesigning the process?
Q3: We want to improve the environmental profile of our final product containing this compound. What should we consider?
When evaluating a new, greener process, it is crucial to measure its performance against the baseline. The table below outlines key metrics for comparison.
| Performance Metric | Baseline Process (Legacy) | New Sustainable Process | Measurement Method |
|---|---|---|---|
| Reaction Yield | e.g., 70% | Target: >85% | HPLC/GC Analysis |
| E-factor (kg waste / kg product) | [To be measured in your lab] | Target: Significant reduction | Mass Balance |
| Solvent Intensity (L solvent / kg product) | [To be measured in your lab] | Target: >40% reduction [2] | Mass Balance |
| Energy Consumption | [To be measured in your lab] | Target: Reduction via optimized conditions | Utility Meters |
I hope this technical support center provides a strong foundation for your waste minimization efforts.
Note on Information Availability: The search results did not contain specific, pre-existing troubleshooting guides for this compound. Therefore, this resource is built upon established principles of green chemistry and recent breakthroughs in sustainable synthesis that are broadly applicable to fine chemical and pharmaceutical production, including processes for this compound.
| Feature | Panthenyl Ethyl Ether | Minoxidil |
|---|---|---|
| Classification | Vitamin derivative (Pro-Vitamin B5) | Pharmaceutical (Piperidino-pyrimidine derivative) |
| Primary Mechanism | Activates PlGF/VEGFR-1 signaling pathway [1] | Vasodilation; potassium channel opener; prolongs anagen phase [2] |
| Key Metabolite | Not specified | Minoxidil sulfate (active form) [2] |
| Cellular Effects | Stimulates proliferation of hair matrix cells; upregulates Placental Growth Factor (PlGF) [1] | Increases VEGF mRNA expression; stimulates prostaglandin E2 production; induces β-catenin activity; enhances follicular proliferation [2] |
| Effect on Hair Cycle | Promotes hair shaft elongation [1] | Shortens telogen, prolongs anagen phase [2] |
| Critical Enzyme | Not applicable | Sulfotransferase (converts minoxidil to active minoxidil sulfate); inhibited by aspirin [2] |
The efficacy of these compounds has been demonstrated through different experimental models, as summarized below.
| Compound | Experimental Model | Key Efficacy Findings | Reference |
|---|
| This compound (in combination as "PPT") | Mouse vibrissa hair follicle organ culture | Significant promotion of hair shaft elongation 1.9-fold increase in hair matrix cell proliferation (Ki67-positive) 1.6-fold upregulation of PlGF in dermal papillae [1] | [1] | | Minoxidil | Human Clinical Trials (Androgenetic Alopecia) | 5% solution: Mean difference of 18.6 hairs/cm² vs. placebo (3.9 hairs/cm²) 2% solution: Mean difference of 12.7 hairs/cm² vs. placebo [2] | [2] | | Minoxidil | Animal & *In Vitro Studies | Increased DNA synthesis and cell proliferation Shortened telogen phase in rats Prolonged anagen via β-catenin activity [2] | [2] |
*The study on this compound evaluated it in a combination called "PPT," which also included tocopherol acetate and pyridoxine. The reported effects are synergistic and not solely attributable to this compound [1].
For researchers looking to replicate or build upon these findings, here are the core methodologies from the pivotal studies.
1. Hair Shaft Elongation Assay (this compound Study) [1]
2. Clinical Efficacy Trial (Minoxidil Study) [2]
The distinct mechanisms of action can be visualized through their primary signaling pathways.
| Compound | Key Finding on Penetration & Enhancement | Experimental Context & Methodology |
|---|---|---|
| Panthenyl Ethyl Ether | Enhanced penetration into hair and skin attributed to the presence of an ethyl group [1]. | Analysis of physicochemical properties; no specific penetration study details provided [1]. |
| Panthenol | Ultrasound application significantly increased penetration through pig skin in vitro [2]. | Methodology: Diffusion cell technique with pig skin membrane, hydrophilic gel with 10% d-panthenol, spectrophotometric analysis [2]. Result: Statistically significant increase (p<0.05) in penetration at 2, 60, and 240 minutes with ultrasound [2]. | | Panthenol | A film-forming nail treatment delivered significantly more panthenol into the interior nail and supporting bed than an aqueous solution [3]. | Methodology: In vitro human nail study, daily application for 7 days, analysis of dorsal surface, interior, and supporting bed [3]. Result: The film acts as a reservoir and increases nail hydration, enhancing panthenol's diffusion [3]. |
For researchers looking to replicate or design similar studies, here is a detailed breakdown of the key methodologies cited.
This study evaluated the influence of ultrasound on the cutaneous penetration of d-panthenol.
This study examined the absorption of panthenol into and through the human nail.
The following diagram synthesizes the mechanisms and properties that influence the penetration of these two compounds, based on the available data.
This compound is a derivative of panthenol (provitamin B5). Its key advantage in hair care is enhanced ability to penetrate the hair shaft, providing long-lasting moisturization and improving hair strength by increasing its resistance to breakage [1]. The table below summarizes its core functions and properties:
| Property/Function | Description & Mechanism |
|---|---|
| Primary Function | Hair conditioning agent and antistatic agent [2]. |
| Key Mechanism | Penetrates the hair shaft, depositing on and within it, leading to improved water retention capacity [1]. |
| Effect on Hair Strength | Increases hair strength and resistance to breakage by maintaining moisture, which helps the hair withstand mechanical stress from brushing and styling [1]. |
| Stability & Solubility | Relatively stable to oxygen and light; easily soluble in water, alcohol, propylene glycol, and some cosmetic oils [1]. |
A 2022 study published in the Journal of Dermatological Science provides a molecular basis for how this compound and other vitamins can promote hair growth. The research found that a combination of This compound, Tocopherol acetate, and Pyridoxine (PPT) synergistically promotes hair shaft elongation [3].
The diagram below illustrates the signaling pathway activated by PPT, as identified in the study:
The evidence for this compound's efficacy comes from well-established biological and mechanical testing models.
1. Ex Vivo Hair Follicle Organ Culture Model This study provides direct experimental evidence for the biological activity of this compound in a controlled system [3].
2. Hair Strength and Mechanical Testing While not a specific study on this compound, the methodology below is the industry standard for quantitatively assessing hair strength and is relevant for designing comparative tests [4].
The available public data is strong on mechanism but lacks head-to-head comparisons against other alternatives. To build a comprehensive guide for a scientific audience, I suggest you consider the following:
The following table consolidates the key experimental findings and proposed mechanisms for Panthenyl Ethyl Ether's activity:
| Aspect | Findings and Proposed Mechanisms |
|---|---|
| Hair Moisturizing Performance | Increases hair's water retention capacity, particularly crucial within first 2 hours post-washing to protect against mechanical damage from styling [1]. |
| Ex Vivo Hair Shaft Elongation | In mouse vibrissa hair follicle organ culture, a PPT combination (this compound, Tocopherol Acetate, Pyridoxine) significantly promoted hair shaft elongation. Ki67 immunoreactivity showed a 1.9-fold increase in hair matrix cell proliferation versus control [2]. |
| Proposed Molecular Mechanism (Hair) | PPT treatment upregulated Placental Growth Factor (Plgf) by 1.6-fold in mouse dermal papillae. Promotion of hair growth was diminished by PlGF-neutralizing antibodies and a VEGFR-1 inhibitor, indicating the effect is mediated by PlGF/VEGFR-1 signalling activation [2]. |
| Physicochemical Basis for Efficacy | As an ethyl ether derivative of Panthenol, the addition of an ethyl group enhances penetration into the hair shaft and skin, leading to a more pronounced and long-lasting moisturizing effect [1] [3]. |
The most rigorous experimental data available comes from a 2022 study published in the Journal of Dermatological Science, which investigated the effects of a combination including this compound on hair follicles [2]. The methodology can serve as a reference for validation approaches.
The workflow of this experiment is summarized in the diagram below:
For your objective comparison guide aimed at researchers, the following points are worth highlighting:
The table below summarizes the available data on Panthenyl Ethyl Ether. Note that specific experimental safety data and quantitative comparisons with alternatives are not available in the search results [1] [2].
| Attribute | Details |
|---|---|
| CAS Number | 667-83-4 [1] [2] |
| Chemical Formula | C11H23NO4 (from one source) [1] |
| Synonym | D-Panthenyl Ethyl Ether [1] |
| Molecular Weight | 233.3 [1] |
| Reported Functions | Antistatic, Hair Conditioning [1] [2] |
| Safety Profile | "No data available" [2] |
| Experimental Data | Not available in search results |
| Alternative Ingredients | "No data available" [2] |
While I cannot provide a specific pathway for this compound, the Graphviz diagram below outlines a generalized workflow for a cosmetic ingredient safety assessment. This can serve as a template for your own research.
This compound是一种常用于化妆品行业的合成成分,它是维生素B5(Panthenol)的一种衍生物 [1]。以下是它的一些关键信息汇总:
| 项目 | 信息 |
|---|---|
| 化学名称 | (2R)-N-(3-乙氧基丙基)-2,4-二羟基-3,3-二甲基丁酰胺 [2] |
| CAS号 | 667-83-4 [2] |
| 分子式 | C₁₁H₂₃NO₄ [2] |
| 外观 | 无色至淡黄色粘稠透明液体 [2] |
| 主要功能 | 抗静电、头发调理剂 [1] |
| comedogenic评级 | 0(不致粉刺) [1] |
根据现有资料,this compound在化妆品中局部使用通常被认为是安全的,且不太可能堵塞毛孔 [1]。不过,任何成分都存在引起个体过敏或刺激的可能,因此进行斑贴测试总是推荐的 [1]。
由于缺少公开的直接对比数据,如果您计划自行评估该成分的刺激性,可以参考以下基于人体斑贴试验和体外重组人体皮肤模型测试的通用方案。
实验方案一:人体重复损伤斑贴试验
这是一种标准的体内测试方法,用于评估成分在人体皮肤上的潜在刺激性。
| 阶段 | 描述 |
|---|---|
| 1. 受试者筛选 | 招募符合伦理要求的健康志愿者,并排除有敏感史或相关疾病者。 |
| 2. 样品制备 | 将this compound以不同浓度(如0.5%, 2%, 5%)加入凡士林或白矿脂中。设置空白基质作为对照。 |
| 3. 斑贴应用 | 使用斑贴试器,将样品连续贴敷于受试者背部皮肤,持续24小时。 |
| 4. 反应评估 | 在移除斑贴后的24小时和48小时,由专业皮肤科医生根据指定的红斑和水肿评分标准对测试部位进行评分。 |
| 5. 数据分析 | 计算不同浓度组的平均刺激分值,并与对照組和已知刺激性物质(如十二烷基硫酸钠)的數據进行对比。 |
以下流程图展示了人体重复损伤斑贴试验的完整工作流程:
实验方案二:体外皮肤刺激性测试(重组人表皮模型)
这是一种利用体外3D皮肤模型替代动物实验的现代化方法。
| 阶段 | 描述 |
|---|---|
| 1. 模型准备 | 获取经过验证的重组人表皮模型(如EpiDerm, EpiSkin),并在标准条件下培养。 |
| 2. 受试物处理 | 将不同浓度的this compound(100 μL)直接施加在模型表面。设置阴性对照(生理盐水)和阳性对照(5% SDS溶液)。 |
| 3. 孵育与处理 | 在37°C、5% CO₂条件下孵育一定时间(如1小时)。随后移除受试物并清洗。 |
| 4. 细胞活性测定 | 孵育结束后,使用MTT assay测定组织模型的细胞活力。细胞活力低于50%通常被认为具有刺激性。 |
| 5. 结果判定 | 根据细胞活力百分比,评估this compound的刺激性强度。 |
以下流程图展示了体外皮肤刺激性测试的完整工作流程:
总而言之,尽管this compound在常规使用中被认为是低刺激性的,但针对其严格的、与同类成分对比的实验数据目前仍然匮乏。
如果您的研究需要确切的数据,建议直接咨询专业的化学原料供应商或第三方检测机构,他们可能持有更详细的毒理学测试报告 [3] [2]。